4,4''-Dibromo-p-terphenyl
Overview
Description
4,4''-Dibromo-p-terphenyl is a brominated derivative of p-terphenyl, a molecule consisting of three connected benzene rings. The dibromo variant has two bromine atoms attached to the terminal benzene rings, which can significantly alter its chemical and physical properties compared to the unsubstituted p-terphenyl.
Synthesis Analysis
The synthesis of 4,4''-Dibromo-p-terphenyl has been achieved with a high yield of 86.4% by reacting p-terphenyl with bromine in the presence of acetonitrile and ferrous powder as a catalyst. This method is noted for its low cost, mild reaction conditions, ease of operation, and high yield, making it suitable for industrial production .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 4,4''-Dibromo-p-terphenyl, they do provide insights into related compounds. For instance, the crystal structures of 4,4''-Difluoro-p-terphenyl have been determined, showing isostructural properties to p-terphenyl and p-quaterphenyl . This suggests that the dibromo variant may also share similar structural characteristics with its parent compound, p-terphenyl.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 4,4''-Dibromo-p-terphenyl. However, the synthesis paper implies that the bromination of p-terphenyl is a key reaction for producing the dibromo compound. The presence of bromine atoms in the molecule could potentially make it a precursor for further chemical transformations, such as coupling reactions or substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4''-Dibromo-p-terphenyl are not directly discussed in the provided papers. However, the synthesis paper indicates that the compound has a high purity of over 98%, which is crucial for its potential applications. The related compound, 4,4''-di-n-octyl-p-quaterphenyl, exhibits a transition to a liquid-crystalline phase at 81 degrees C , suggesting that the dibromo compound might also display unique phase behavior.
Scientific Research Applications
Application 1: Surface-confined Alternating Copolymerization
- Summary of the Application: The compound “4,4’'-Dibromo-p-terphenyl” is used in sequence-controlled alternating copolymerization with molecular precision on a surface . This process is a key issue in polymer science and is used for the artificial realization of sequence-controlled polymerization, which is a coding mimicry of natural DNAs, RNAs, and proteins .
- Methods of Application or Experimental Procedures: The stoichiometric control serves as a thermodynamic strategy to steer the polymerization selectivity, which enables the selective alternating organometallic copolymerization via intermolecular metalation of 4,4’'-dibromo-p-terphenyl (P-Br) and 2,5-diethynyl-1,4-bis(phenylethynyl)benzene (A-H) with Ag adatoms on Ag(111) at P-Br: A-H = 2 . This process is verified by scanning tunneling microscopy and density functional theory studies .
- Results or Outcomes: The microscopic characterizations rationalize the mechanism, providing a delicate explanation of the stoichiometry-dependent polymerization . These findings pave a way to actualizing an efficient sequence control of copolymerization by surface chemistry .
Application 2: Synthesis of Terphenyl Derivatives and Organic Electroluminescent Materials
- Summary of the Application: “4,4’'-Dibromo-p-terphenyl” is an important intermediate in the synthesis of terphenyl derivatives and organic electroluminescent materials . Terphenyl compounds have significant biological activities, such as strong immunosuppressive activity, neuroprotective effects, coagulation effects, thrombosis, isomeric 5-lipoxygenase inhibitory activity, and cytotoxic activity .
- Results or Outcomes: The outcomes of these applications are the production of terphenyl derivatives and organic electroluminescent materials, which have a wide range of applications in various fields, including medicine and electronics .
Application 3: Synthesis of Liquid Crystals
- Summary of the Application: “4,4’'-Dibromo-p-terphenyl” is used as an important intermediate in the synthesis of terphenyl-based liquid crystals . Liquid crystals are materials that exhibit properties between those of conventional liquids and those of solid crystals, and they are widely used in display technologies such as LCD screens .
- Results or Outcomes: The outcomes of these applications are the production of terphenyl-based liquid crystals, which have a wide range of applications in various fields, including electronics .
Safety And Hazards
Safety data sheets indicate that 4,4’'-Dibromo-p-terphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
1,4-bis(4-bromophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIPJQIPFPRJKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498987 | |
Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4''-Dibromo-p-terphenyl | |
CAS RN |
17788-94-2 | |
Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4''-Dibromo-p-terphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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